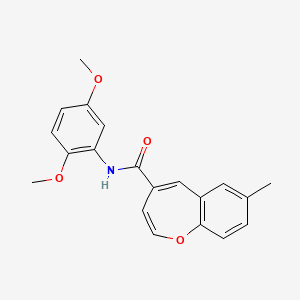
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Chemical Properties
- Research has delved into the synthesis of complex compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrating the chemical versatility of related structures in pharmaceutical synthesis (Owton et al., 1995).
- Another study explored practical synthesis methods for orally active CCR5 antagonists, showcasing the adaptability of similar compounds in developing treatments for diseases such as HIV (Ikemoto et al., 2005).
Material Science and Engineering
- Novel aromatic polyamides with electrochromic properties have been synthesized, highlighting the potential of such compounds in creating advanced materials for electronic applications (Chang & Liou, 2008).
Biochemical Research and Therapeutic Potentials
- The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents indicates the relevance of related chemical structures in neurological and psychological health research (Thomas et al., 2016).
Polymer and Composite Material Development
- Studies on the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors suggest applications in creating high-performance polymers with specific mechanical and thermal properties (Yamanaka et al., 2000).
作用機序
Target of Action
The compound N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a derivative of the 2C family of psychoactive substances . The primary targets of this compound are the 5-HT2A and 5-HT2C serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in neuronal signaling and ultimately alter mood and perception.
Biochemical Pathways
The activation of the 5-HT2A and 5-HT2C receptors by this compound can affect several biochemical pathways. For instance, it can lead to the release of secondary messengers like cyclic AMP (cAMP) , which can further influence various cellular processes . .
Pharmacokinetics
Similar compounds in the 2c family are known to be metabolized in the liver, with various metabolites being produced . These metabolites can also have psychoactive effects. The bioavailability of this compound is likely influenced by factors such as its route of administration and the individual’s metabolic rate.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a range of effects at the molecular and cellular level. These can include changes in neuronal signaling, alterations in the release of neurotransmitters, and modifications to synaptic plasticity . At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment can all impact how this compound is absorbed, distributed, metabolized, and excreted . Furthermore, the individual’s genetic makeup can also influence how they respond to this compound.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-4-6-18-15(10-13)11-14(8-9-25-18)20(22)21-17-12-16(23-2)5-7-19(17)24-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAHOBCTUYUAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2953942.png)
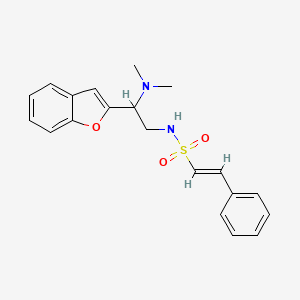
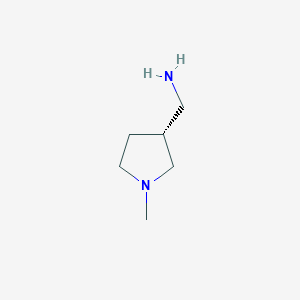
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2953947.png)
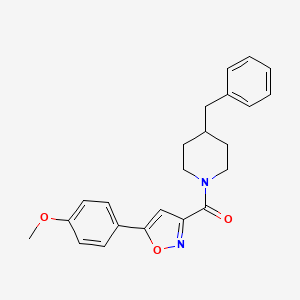

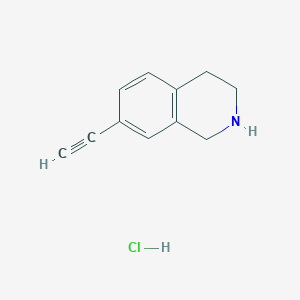
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2953954.png)
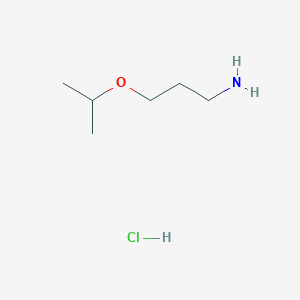
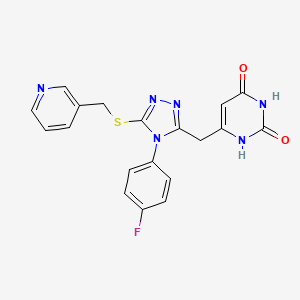
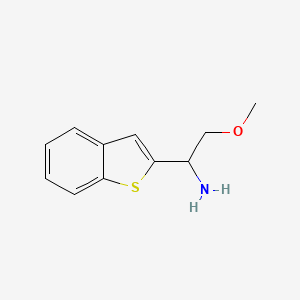
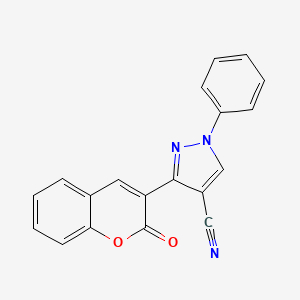
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)

